7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride is a chemical compound known for its relevance in pharmaceutical research. It is often referred to as an impurity or related compound of aripiprazole, a well-known antipsychotic medication. This compound has a molecular formula of C23H25Cl2N3O2 and a molecular weight of 446.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with 4-chlorobutanol to form an intermediate, which is then reacted with quinolin-2-one under specific conditions . The reaction conditions often involve the use of potassium tertiary butoxide and 4-dimethylaminopyridine in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can lead to the formation of reduced piperazine compounds .
Scientific Research Applications
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is closely related to its interaction with neurotransmitter receptors. It primarily targets dopamine D2 and serotonin 5-HT1A receptors, modulating their activity. This modulation affects neurotransmission pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar structure but different pharmacological profile.
Dehydroaripiprazole: An active metabolite of aripiprazole with comparable antipsychotic activity.
Aripiprazole N-Oxide: Another related compound with distinct chemical properties.
Uniqueness
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is unique due to its specific structural modifications, which influence its binding affinity and activity at neurotransmitter receptors. These modifications make it a valuable compound for research and quality control in the pharmaceutical industry .
Properties
Molecular Formula |
C23H26Cl3N3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16-17H,1-2,10-15H2;1H |
InChI Key |
ODXRJMAAXFDTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.